molecular formula C15H13NO2 B8165696 3'-Formyl-2-methyl-[1,1'-biphenyl]-4-carboxamide

3'-Formyl-2-methyl-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B8165696
M. Wt: 239.27 g/mol
InChI Key: MNEFQADUFXCDAN-UHFFFAOYSA-N
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Description

3’-Formyl-2-methyl-[1,1’-biphenyl]-4-carboxamide is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a formyl group at the 3’ position, a methyl group at the 2 position, and a carboxamide group at the 4 position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Formyl-2-methyl-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Formyl-2-methyl-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: 3’-Carboxy-2-methyl-[1,1’-biphenyl]-4-carboxamide.

    Reduction: 3’-Hydroxymethyl-2-methyl-[1,1’-biphenyl]-4-carboxamide.

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

3'-Formyl-2-methyl-[1,1'-biphenyl]-4-carboxamide has been investigated for its potential as a pharmacological agent. Studies have shown that derivatives of this compound exhibit significant biological activities, including:

  • Antioxidant Activity : Research indicates that compounds similar to this compound demonstrate strong free radical scavenging abilities. This property is crucial for developing therapies aimed at oxidative stress-related diseases .
  • Antihypertensive Properties : Some studies have reported that derivatives can inhibit urease enzymes, which are implicated in hypertension and gastric disorders. The inhibition of urease may lead to therapeutic benefits in managing conditions like peptic ulcers .
  • Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, making it a candidate for developing new antibiotics .

Nanotechnology

The structural characteristics of this compound allow it to be utilized in the synthesis of nanomaterials. Its ability to form stable complexes with metal ions can be leveraged in the creation of nanocomposites for various applications such as:

  • Drug Delivery Systems : Nanocarriers designed from this compound can enhance the bioavailability and targeted delivery of therapeutic agents.
  • Sensors : The compound's sensitivity to environmental changes makes it suitable for developing sensors that detect chemical or biological substances.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant potential of various derivatives of biphenyl compounds, including this compound. The results indicated that these compounds exhibited higher antioxidant activity compared to standard antioxidants like ascorbic acid. The DPPH assay showed significant scavenging activity, suggesting potential applications in nutraceuticals and pharmaceuticals aimed at oxidative stress management .

Case Study 2: Urease Inhibition

In another investigation focused on urease inhibition, derivatives of this compound were synthesized and tested against urease enzymes. The most potent inhibitors demonstrated IC50 values significantly lower than those of conventional inhibitors like thiourea. This finding underscores the potential for these compounds in treating conditions associated with Helicobacter pylori infections .

Mechanism of Action

The mechanism of action of 3’-Formyl-2-methyl-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The biphenyl structure allows for π-π interactions with aromatic residues in biological targets, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    3’-Formyl-2-methyl-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    2-Methyl-[1,1’-biphenyl]-4-carboxamide: Lacks the formyl group at the 3’ position.

    3’-Formyl-[1,1’-biphenyl]-4-carboxamide: Lacks the methyl group at the 2 position.

Uniqueness

3’-Formyl-2-methyl-[1,1’-biphenyl]-4-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both formyl and carboxamide groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Biological Activity

3'-Formyl-2-methyl-[1,1'-biphenyl]-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing on diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves several steps including the formation of the biphenyl structure followed by the introduction of the formyl and carboxamide functional groups. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate moderate inhibition against Mycobacterium tuberculosis with Minimum Inhibitory Concentration (MIC) values ranging from 62.5 µM to 250 µM . These findings suggest that modifications to the biphenyl structure can enhance activity against various bacterial strains.

CompoundMIC (µM)Activity Type
This compound125-250Antimycobacterial
N-Hexyl derivative62.5Antimycobacterial

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In vitro studies revealed IC50 values indicating moderate inhibition, with some derivatives outperforming established drugs like rivastigmine .

EnzymeIC50 (µM)Comparison
AChE27.04 - 106.75Rivastigmine: ~30
BuChE58.01 - 277.48Rivastigmine: ~30

Cytotoxicity

Cytotoxicity assays conducted on various cancer cell lines (e.g., HepG2, MCF-7) indicate that certain derivatives possess moderate cytotoxic effects. The MTT assay results showed IC50 values ranging from 80 µM to over 200 µM depending on the specific cell line and structural modifications .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Binding : Molecular docking studies suggest that the compound binds effectively to the active sites of AChE and BuChE, potentially stabilizing the enzyme-substrate complex and inhibiting enzymatic activity .
  • Antimycobacterial Mechanism : The mechanism underlying its antitubercular activity may involve disruption of mycobacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies

Several studies have focused on the biological evaluation of this compound:

  • Study A : Investigated the antitubercular activity against Mycobacterium tuberculosis H37Rv, reporting an MIC of 125 µM for a specific derivative.
  • Study B : Analyzed cytotoxic effects on cancer cell lines, revealing significant growth inhibition at concentrations above 80 µM.

Properties

IUPAC Name

4-(3-formylphenyl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-10-7-13(15(16)18)5-6-14(10)12-4-2-3-11(8-12)9-17/h2-9H,1H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEFQADUFXCDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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